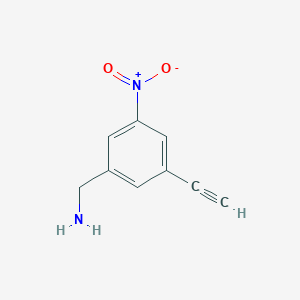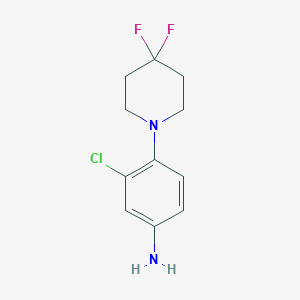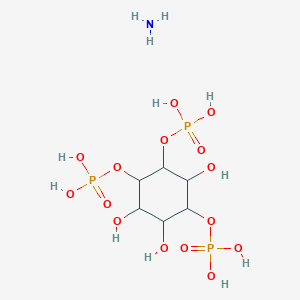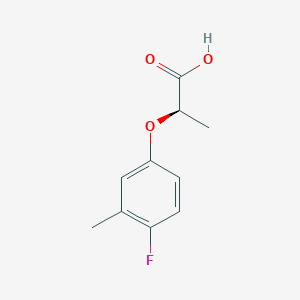
3-Ethynyl-5-nitro-benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Etinil-5-nitro-bencilamina: es un compuesto orgánico caracterizado por la presencia de un grupo etinilo, un grupo nitro y un grupo bencilamina unidos a un anillo de benceno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Etinil-5-nitro-bencilamina generalmente implica reacciones orgánicas de varios pasos a partir de derivados de benceno disponibles comercialmente. Una ruta sintética común incluye:
Etinilación: La adición de un grupo etinilo se puede lograr mediante el acoplamiento de Sonogashira, donde un derivado de benceno halogenado reacciona con un compuesto etinilo en presencia de un catalizador de paladio y un co-catalizador de cobre.
Métodos de Producción Industrial
La producción industrial de 3-Etinil-5-nitro-bencilamina puede implicar rutas sintéticas similares pero optimizadas para operaciones a gran escala. Esto incluye el uso de reactores de flujo continuo para los pasos de nitración y etinilación, y el empleo de catalizadores y solventes más eficientes para mejorar el rendimiento y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Etinil-5-nitro-bencilamina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo etinilo se puede oxidar para formar compuestos carbonílicos utilizando agentes oxidantes como el permanganato de potasio.
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores como el gas hidrógeno sobre un catalizador de paladio.
Sustitución: El grupo bencilamina puede participar en reacciones de sustitución nucleófila, donde el grupo amina puede ser reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, diclorometano y agua.
Reducción: Gas hidrógeno, paladio sobre carbono, etanol.
Sustitución: Hidruro de sodio, dimetilformamida, varios nucleófilos.
Productos Principales
Oxidación: Formación de compuestos carbonílicos como aldehídos o cetonas.
Reducción: Conversión del grupo nitro a un grupo amina.
Sustitución: Formación de derivados de bencilamina sustituidos.
Aplicaciones Científicas De Investigación
Química
En la síntesis orgánica, 3-Etinil-5-nitro-bencilamina sirve como un bloque de construcción versátil para construir moléculas más complejas. Sus grupos funcionales permiten diversas modificaciones químicas, lo que la hace valiosa en la síntesis de productos farmacéuticos y agroquímicos.
Biología
En la investigación biológica, los derivados de 3-Etinil-5-nitro-bencilamina se estudian por su potencial como inhibidores enzimáticos o como sondas para estudiar vías bioquímicas. El grupo nitro se puede utilizar como un bioisóstero para estudiar los efectos de los compuestos nitroaromáticos en los sistemas biológicos.
Medicina
En la química medicinal, este compuesto y sus derivados se exploran por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas, anticancerígenas y antiinflamatorias. La presencia del grupo etinilo puede mejorar la capacidad del compuesto para interactuar con objetivos biológicos.
Industria
En la industria de la ciencia de los materiales, se investiga 3-Etinil-5-nitro-bencilamina por su posible uso en el desarrollo de nuevos polímeros y materiales con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-Etinil-5-nitro-bencilamina depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. El grupo etinilo puede formar enlaces covalentes con sitios nucleofílicos en las proteínas, mientras que el grupo nitro puede participar en reacciones redox, afectando los procesos celulares.
Comparación Con Compuestos Similares
Compuestos Similares
- 3-Etinil-4-nitro-bencilamina
- 3-Etinil-5-nitro-anilina
- 3-Etinil-5-nitro-benzaldehído
Comparación
En comparación con compuestos similares, 3-Etinil-5-nitro-bencilamina es única debido al posicionamiento específico de sus grupos funcionales, lo que puede influir en su reactividad e interacción con otras moléculas. Por ejemplo, la presencia del grupo bencilamina puede mejorar su solubilidad en soluciones acuosas y su capacidad para formar enlaces de hidrógeno, lo que la hace más adecuada para ciertas aplicaciones biológicas.
Propiedades
Fórmula molecular |
C9H8N2O2 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
(3-ethynyl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C9H8N2O2/c1-2-7-3-8(6-10)5-9(4-7)11(12)13/h1,3-5H,6,10H2 |
Clave InChI |
IMGPDNWKNNEXTD-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC(=C1)CN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-(6-Benzamidopurin-9-yl)-4-benzoyloxy-2-(hydroxymethyl)oxolan-3-yl] benzoate](/img/structure/B12073708.png)


![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)


![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)





